molecular formula C7H10N4O B14040004 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one

1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one

Cat. No.: B14040004
M. Wt: 166.18 g/mol
InChI Key: ZYVWBSUQBNHQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one is a heterocyclic compound that contains both imidazolidinone and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions

Industrial Production Methods

Industrial production of this compound typically involves the cyclization of acyclic precursors.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one is unique due to its specific combination of imidazolidinone and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)imidazolidin-2-one

InChI

InChI=1S/C7H10N4O/c1-10-4-2-6(9-10)11-5-3-8-7(11)12/h2,4H,3,5H2,1H3,(H,8,12)

InChI Key

ZYVWBSUQBNHQHE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)N2CCNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.